molecular formula C8H6BrNO3 B1510268 1-(2-Bromo-6-nitrophenyl)ethanone CAS No. 55737-11-6

1-(2-Bromo-6-nitrophenyl)ethanone

Cat. No. B1510268
CAS RN: 55737-11-6
M. Wt: 244.04 g/mol
InChI Key: QRRSPSMUACXMEC-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-nitrophenyl)ethanone, also known as BNP, is an organic compound with a molecular formula of C8H6BrNO3. It is a yellow crystalline solid with a melting point of 98-99°C and a boiling point of 285-286°C. BNP is a versatile reagent used in organic synthesis and has a wide range of applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

1-(2-Bromo-6-nitrophenyl)ethanone has been widely used in scientific research due to its versatile properties. It has been used as a model compound for studying the mechanism of action of drugs and for the synthesis of compounds with potential therapeutic activities. It has also been used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

1-(2-Bromo-6-nitrophenyl)ethanone is a potent inhibitor of several enzymes, including cytochrome P450s, glutathione S-transferases, and proteases. It has also been shown to inhibit the activity of a number of other enzymes, including protein kinases, phosphatases, and phospholipases. 1-(2-Bromo-6-nitrophenyl)ethanone has been shown to interact with a number of cellular receptors, including the glucocorticoid receptor, the androgen receptor, and the estrogen receptor.

Biochemical And Physiological Effects

1-(2-Bromo-6-nitrophenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-(2-Bromo-6-nitrophenyl)ethanone has also been shown to have an inhibitory effect on the growth of certain types of bacteria and fungi. In addition, 1-(2-Bromo-6-nitrophenyl)ethanone has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.

Advantages And Limitations For Lab Experiments

1-(2-Bromo-6-nitrophenyl)ethanone is a useful reagent for organic synthesis due to its low cost and ease of synthesis. It is also relatively stable in aqueous solution and can be stored at room temperature. However, 1-(2-Bromo-6-nitrophenyl)ethanone is highly toxic and should be handled with care. It is also sensitive to light and air, and should be stored in a dark, airtight container.

Future Directions

Future research on 1-(2-Bromo-6-nitrophenyl)ethanone could focus on its potential therapeutic applications. For example, further studies could be conducted on its anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, further research could be conducted on its ability to inhibit the activity of various enzymes and interact with cellular receptors. Finally, further research could be conducted on its potential to be used as an intermediate in the synthesis of various organic compounds.

properties

IUPAC Name

1-(2-bromo-6-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSPSMUACXMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743722
Record name 1-(2-Bromo-6-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-nitrophenyl)ethanone

CAS RN

55737-11-6
Record name 1-(2-Bromo-6-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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